2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol
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Overview
Description
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of two tert-butyl groups and a hydroxyanilino group. This compound is used in various applications, including as a stabilizer in industrial processes and as an antioxidant in different products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol typically involves the alkylation of phenol with isobutylene in the presence of an acidic catalyst. The reaction conditions include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalyst: Acidic catalysts such as aluminum phenoxide are commonly used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Phenol and isobutylene.
Catalyst: Acidic catalysts to facilitate the reaction.
Conditions: Controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to prevent oxidation in chemical reactions.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in plastics, rubber, and other materials to prevent degradation
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol involves its ability to act as a free radical scavenger. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative stress .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the hydroxyanilino group.
Butylated hydroxytoluene (BHT): Widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness: 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol is unique due to the presence of the hydroxyanilino group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its counterparts .
Properties
CAS No. |
110647-51-3 |
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Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C20H27NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)21-16-9-7-8-10-17(16)22/h7-12,21-23H,1-6H3 |
InChI Key |
PNMJWQBLBMGVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=CC=C2O |
Origin of Product |
United States |
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